molecular formula C5H5NO3 B14493075 Methyl 4-amino-4-oxobut-2-ynoate CAS No. 63424-58-8

Methyl 4-amino-4-oxobut-2-ynoate

Cat. No.: B14493075
CAS No.: 63424-58-8
M. Wt: 127.10 g/mol
InChI Key: AQKCWIBXLHFMFV-UHFFFAOYSA-N
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Description

Methyl 4-amino-4-oxobut-2-ynoate is an organic compound with a unique structure that includes both an amino group and a keto group attached to a butynoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-4-oxobut-2-ynoate typically involves the reaction of methyl propiolate with an amine under controlled conditions. One common method includes the use of anhydrous tetrahydrofuran (THF) as a solvent, with the reaction mixture cooled to -90°C and set under nitrogen atmosphere. The addition of n-butyllithium (n-BuLi) initiates the reaction, followed by the dropwise addition of the amine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale, yield, and cost-effectiveness. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-4-oxobut-2-ynoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-amino-4-oxobut-2-ynoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-amino-4-oxobut-2-ynoate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. For example, it can inhibit the activity of 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. The compound forms a CoA adduct that interacts with the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

Uniqueness: Methyl 4-amino-4-oxobut-2-ynoate is unique due to its combination of an amino group and a keto group on a butynoate backbone, which provides distinct reactivity and potential for diverse applications in various fields of research.

Properties

CAS No.

63424-58-8

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

methyl 4-amino-4-oxobut-2-ynoate

InChI

InChI=1S/C5H5NO3/c1-9-5(8)3-2-4(6)7/h1H3,(H2,6,7)

InChI Key

AQKCWIBXLHFMFV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC(=O)N

Origin of Product

United States

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